3-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The compound 3-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic molecule that features a combination of pyrazole, piperidine, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be done via a one-pot three-component reaction under microwave irradiation, involving the reaction of an α, β-unsaturated ketone with hydrazine derivatives.
Synthesis of the piperidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the piperidine ring.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbonyl linkage between the pyrazole and piperidine rings.
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
3-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
Uniqueness
3-{1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: is unique due to its specific combination of pyrazole, piperidine, and triazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H23FN6O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C24H23FN6O2/c1-15-2-8-19(9-3-15)31-22(28-29-24(31)33)17-10-12-30(13-11-17)23(32)21-14-20(26-27-21)16-4-6-18(25)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,26,27)(H,29,33) |
InChI Key |
IQLOIEKPZRHAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=NN4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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